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For Researchers, Scientists, and Drug Development Professionals

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that

have garnered significant attention in medicinal chemistry due to their broad spectrum of

biological activities.[1][2] Computational studies have become an indispensable tool in the

rational design and development of novel pyridazinone-based therapeutic agents, providing

deep insights into their structure-activity relationships (SAR), reaction mechanisms, and

biological targets.[3] This technical guide provides an in-depth overview of the computational

methodologies employed in the study of pyridazinone structures, supported by quantitative

data and detailed experimental protocols.

Biological Activities of Pyridazinone Derivatives
The pyridazinone nucleus is a "wonder nucleus" that serves as a scaffold for compounds with a

wide array of pharmacological properties.[1] These include, but are not limited to:

Antimicrobial Activity: Pyridazinone derivatives have shown efficacy against various bacterial

and fungal strains.[4][5][6]

Anticancer Activity: Certain derivatives have demonstrated potent cytotoxicity against human

tumor cell lines.[7][8]
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Cardiovascular Effects: These compounds have been investigated for their antihypertensive,

vasodilator, and antiplatelet activities.[8]

Enzyme Inhibition: Pyridazinones have been identified as inhibitors of various enzymes,

including monoamine oxidase B (MAO-B), phosphodiesterases (PDEs), and

cyclooxygenases (COX).[9][10][11]

Antiviral Activity: Some derivatives have been explored as non-nucleoside reverse

transcriptase inhibitors (NNRTIs) for anti-HIV therapy.[12]

Antioxidant and Anti-inflammatory Properties: The pyridazinone scaffold is also associated

with antioxidant and anti-inflammatory effects.[13][14][15]

Computational Methodologies in Pyridazinone
Research
A variety of computational techniques are employed to elucidate the properties and activities of

pyridazinone derivatives. The general workflow for such studies is depicted below.
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General Computational Workflow for Pyridazinone Studies
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Caption: A general workflow for the computational study of pyridazinone derivatives.

Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.

[16][17] It is widely used to calculate various molecular properties of pyridazinone derivatives.
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Key Applications:

Geometry Optimization: To determine the most stable three-dimensional conformation of the

molecule.[4][18]

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to

understand the molecule's reactivity and kinetic stability.[4][16][19]

Molecular Electrostatic Potential (MEP) Maps: To visualize the charge distribution and predict

sites for electrophilic and nucleophilic attack.[4][18]

Spectroscopic Studies: To predict and interpret vibrational frequencies (FT-IR) and NMR

chemical shifts.[20]

Experimental Protocol for DFT Calculations:

Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[19]

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently

employed.[4][5][17]

Basis Set: The 6-31++G(d,p) or 6-31G* basis set is often chosen to provide a good balance

between accuracy and computational cost.[4][5][16][17]

Solvent Effects: Solvation models, such as the Polarizable Continuum Model (PCM), can be

included to simulate the solvent environment.

Analysis: The output files are analyzed to obtain optimized geometries, molecular orbital

energies, and other desired properties. Programs like Multiwfn can be used for further

analysis of quantum chemistry results.[20]

Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.[12] It is extensively

used to study the interaction of pyridazinone derivatives with biological targets like enzymes

and receptors.
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Key Applications:

Binding Mode Prediction: To understand how a pyridazinone derivative binds to the active

site of a protein.[3]

Binding Affinity Estimation: To predict the strength of the interaction between the ligand and

the protein, often expressed as a docking score.[12]

Virtual Screening: To screen large libraries of pyridazinone derivatives to identify potential

drug candidates.

Experimental Protocol for Molecular Docking:

Software: A variety of software can be used, including V-Life Science MDS, Molegro Virtual

Docker, and AutoDock.[6][13]

Protein Preparation: The 3D structure of the target protein is obtained from a protein

database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed,

and hydrogen atoms are added.

Ligand Preparation: The 3D structure of the pyridazinone derivative is generated and

optimized, often using a force field like OPLS3.[3]

Docking Simulation: The ligand is docked into the defined active site of the protein using a

specific docking algorithm (e.g., GRIP batch docking).[6]

Analysis: The resulting docking poses are analyzed to identify key interactions (e.g.,

hydrogen bonds, hydrophobic interactions) and the docking score is recorded.

Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series

of compounds with their biological activity.

Key Applications:

Predicting Biological Activity: To predict the activity of newly designed pyridazinone

derivatives before their synthesis.
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Understanding SAR: To identify the key structural features that are important for the

biological activity of pyridazinone compounds.[3]

Experimental Protocol for 3D-QSAR:

Dataset Preparation: A set of pyridazinone derivatives with known biological activities is

selected.

Molecular Alignment: The structures are aligned based on a common template or their

docked conformations.[3]

Descriptor Calculation: Molecular fields (steric and electrostatic) are calculated around the

aligned molecules.

Model Generation: A statistical method, such as Partial Least Squares (PLS), is used to build

a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various

statistical parameters.

ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are performed

computationally to predict the pharmacokinetic and pharmacodynamic properties of drug

candidates.[4]

Key Applications:

Drug-likeness Prediction: To assess whether a pyridazinone derivative has properties

consistent with a potential oral drug.

Toxicity Prediction: To identify potential toxic liabilities of the compounds early in the drug

discovery process.

Quantitative Data from Computational and
Experimental Studies
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The following tables summarize some of the quantitative data reported in the literature for

various pyridazinone derivatives.

Table 1: Antibacterial Activity of Pyridazinone Derivatives

Compound Target Bacteria MIC (µM) Reference

7 S. aureus (MRSA) 3.74 - 8.92 [4][5]

13 P. aeruginosa 3.74 - 8.92 [4][5]

2f S. aureus 12.5 [6]

2g C. albicans 12.5 [6]

Table 2: Enzyme Inhibitory Activity of Pyridazinone Derivatives

Compound Target Enzyme IC50 Reference

20 ACE 5.78 µg/mL [8]

TR16 MAO-B 0.17 µM [9]

TR2 MAO-B 0.27 µM [9]

4ba PDE4B 251 ± 18 nM [10]

2d COX-2 15.56 - 19.77 nM [11]

2f COX-2 15.56 - 19.77 nM [11]

3c COX-2 15.56 - 19.77 nM [11]

3d COX-2 15.56 - 19.77 nM [11]

Table 3: Cytotoxicity of Pyridazinone Derivatives
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Compound Cell Line Activity Reference

17 MCF-7, A549
Potent anticancer

activity
[7]

2c Brine Shrimp LC50 = 2.23 µg/mL [12]

2e Brine Shrimp LC50 = 3.20 µg/mL [12]

Signaling Pathways and Logical Relationships
Computational studies can also help to elucidate the mechanism of action of pyridazinone

derivatives by identifying their potential molecular targets and the signaling pathways they

modulate.
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Potential Inhibition of NF-κB Signaling by Pyridazinones
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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